N-(3-chloro-4-piperidin-1-ylphenyl)-N'-hexanoylthiourea
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Overview
Description
N-(3-chloro-4-piperidin-1-ylphenyl)-N'-hexanoylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a piperidine ring, a chloro-substituted aniline group, and a hexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-piperidin-1-ylphenyl)-N'-hexanoylthiourea typically involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with a thiourea derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-piperidin-1-ylphenyl)-N'-hexanoylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The chloro group in the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Amines, thiols; solvents like dimethylformamide or dichloromethane; presence of a base such as triethylamine; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-piperidin-1-ylphenyl)-N'-hexanoylthiourea has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-piperidin-1-ylphenyl)-N'-hexanoylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
N-(3-chloro-4-piperidin-1-ylphenyl)-N'-hexanoylthiourea can be compared with other thiourea derivatives and compounds containing similar functional groups. Some similar compounds include:
N-{[3-Chloro-4-(1-piperidinyl)phenyl]carbamothioyl}hexanamide: Shares a similar core structure but differs in the substituents attached to the aniline ring.
N-[[3-chloro-4-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide: Contains additional functional groups that may confer different chemical and biological properties.
Properties
Molecular Formula |
C18H26ClN3OS |
---|---|
Molecular Weight |
367.9g/mol |
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]hexanamide |
InChI |
InChI=1S/C18H26ClN3OS/c1-2-3-5-8-17(23)21-18(24)20-14-9-10-16(15(19)13-14)22-11-6-4-7-12-22/h9-10,13H,2-8,11-12H2,1H3,(H2,20,21,23,24) |
InChI Key |
PCTYBBRBVZHYJH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCCCC2)Cl |
Canonical SMILES |
CCCCCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCCCC2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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